molecular formula C7H16O7 B11956011 Methyl-alpha-D-galactopyranoside hydrate

Methyl-alpha-D-galactopyranoside hydrate

Cat. No.: B11956011
M. Wt: 212.20 g/mol
InChI Key: QFDRIBVAVJNJDT-UHFFFAOYSA-N
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Description

Methyl-alpha-D-galactopyranoside hydrate is a chemical compound with the molecular formula C7H16O7. It is a derivative of galactose, a type of sugar, and is often used in biochemical research. This compound is known for its ability to inhibit certain enzymes, making it valuable in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-alpha-D-galactopyranoside hydrate can be synthesized through the methylation of alpha-D-galactopyranoside. The reaction typically involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes. These processes are optimized for efficiency and yield, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl-alpha-D-galactopyranoside hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Methyl-alpha-D-galactopyranoside hydrate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: It serves as an inhibitor of certain enzymes, making it useful in studies of enzyme kinetics and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.

    Industry: It is employed in the production of various biochemical products and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl-alpha-D-galactopyranoside hydrate involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, depending on the enzyme involved.

Comparison with Similar Compounds

Methyl-alpha-D-galactopyranoside hydrate can be compared with other similar compounds, such as:

    Methyl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.

    Methyl-beta-D-galactopyranoside: Differing in the configuration of the glycosidic bond.

    Methyl-alpha-D-mannopyranoside: Derived from mannose, another type of sugar.

These compounds share similar properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound in its specific inhibitory effects and research applications.

Properties

IUPAC Name

2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6.H2O/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-11H,2H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDRIBVAVJNJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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